molecular formula C8H16NO9P B051464 N-acetyl-alpha-D-glucosamine 1-phosphate CAS No. 119185-04-5

N-acetyl-alpha-D-glucosamine 1-phosphate

Cat. No. B051464
M. Wt: 301.19 g/mol
InChI Key: FZLJPEPAYPUMMR-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) is a derivative of glucose and is a key component of the cell wall of bacteria and fungi. It is also found in the extracellular matrix of animal tissues and plays an important role in cell signaling and communication. GlcNAc-1-P has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Chondroprotective Activity

N-acetyl-alpha-D-glucosamine 1-phosphate exhibits chondroprotective activity, with specific prodrugs showing promising results for osteoarthritis drug discovery. The O-3 and O-4 phosphate prodrugs, particularly those containing the (l)-proline amino acid, were found to be highly effective, surpassing the O-6 compounds in protective activity in bovine and human cartilage explants. These findings highlight the potential of these novel regioisomers as leads for osteoarthritis drug development (Serpi et al., 2012).

Therapeutic Applications

N-acetyl-alpha-D-glucosamine and its derivatives play critical roles in the human body as components of glycoproteins, proteoglycans, and glycosaminoglycans. They have shown beneficial pharmacological effects in treating osteoarthritis symptoms and possess anti-oxidant and anti-inflammatory properties. This versatility positions N-acetyl-alpha-D-glucosamine as a potential candidate for treating a range of conditions, including cardiovascular disease, neurological deficits, skin disorders, and cancer. Its function is primarily attributed to the modulation of inflammatory responses, specifically through the Nuclear Factor-κB (NF-κB), which controls cytokine production and cell survival (Dalirfardouei et al., 2016).

Biosynthesis and Drug Discovery

The enzyme glucosamine-6-phosphate N-acetyltransferase (GNA1), which uses N-acetyl-alpha-D-glucosamine 1-phosphate as a substrate, has been identified as a potential antifungal drug target. The detailed understanding of its Michaelis complex and the trajectory towards the transition state could facilitate the rational design of inhibitors for GNA1 and other related enzymes, offering new avenues in drug discovery (Hurtado-Guerrero et al., 2007).

Immunomodulatory Effects

N-acetyl-alpha-D-glucosamine has demonstrated immunosuppressive properties, indicating its potential as an immunosuppressive agent. It has been observed to suppress the activation of T-lymphoblasts and dendritic cells in vitro, as well as prolong allogeneic cardiac allograft survival in vivo. This suggests that beyond its use in treating arthritis, N-acetyl-alpha-D-glucosamine could have broader applications in managing immune-related conditions (Ma et al., 2002).

properties

CAS RN

119185-04-5

Product Name

N-acetyl-alpha-D-glucosamine 1-phosphate

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

FZLJPEPAYPUMMR-FMDGEEDCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

synonyms

Fatty acids, C18-unsatd., dimers, polymers with dicyclopentadiene, fumaric acid, maleic anhydride, rosin and soybean oil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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